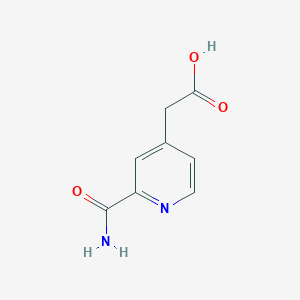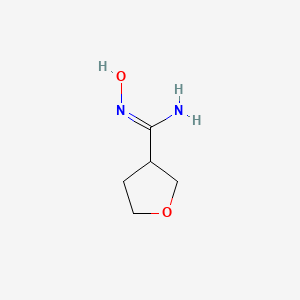
2,2-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine
Vue d'ensemble
Description
“2,2-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine” is a chemical compound with the molecular formula C8H15F3N2 and a molecular weight of 196.22 . It is used as an intermediate in the synthesis of various pharmaceutical compounds .
Molecular Structure Analysis
The InChI code for “2,2-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine” is 1S/C8H15F3N2/c1-7(2)12-5-3-11-4-6-12/h7,11H,3-6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Applications De Recherche Scientifique
Polyamide Synthesis : Piperazine derivatives, including 2,2-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine, have been utilized in the synthesis of polyamides. These compounds are used to form white powders with molecular weights in the range of about 2000–6000, which are soluble in DMSO and formic acid. Some of these polyamides derived from piperazine are also water-soluble (Hattori & Kinoshita, 1979).
Agricultural Chemicals : Piperazine-containing compounds have demonstrated significant in vitro and in vivo fungicidal activity against several plant fungi and displayed certain herbicidal activity against Brassica campestris. These compounds also showed favorable inhibitory activity on key enzymes relevant to agricultural chemistry (Wang et al., 2017).
Copper-catalyzed C-N Cross-coupling : Piperazine has been used in copper-catalyzed C-N cross-coupling processes for the synthesis of N-alkyl-N′-aryl or alkenylpiperazines. This method allows for efficient synthesis of unsymmetrical piperazines, which are key constituents in many pharmaceuticals (Ghazanfarpour-Darjani et al., 2017).
Antimicrobial Studies : Piperazine derivatives have shown excellent antibacterial and antifungal activities when compared to standard drugs, making them significant in the development of new antimicrobial agents (Rajkumar et al., 2014).
Peptide Derivatization in Mass Spectrometry : Piperazine-based derivatives have been used for the derivatization of carboxyl groups on peptides to improve ionization efficiency in mass spectrometry. This application is crucial in enhancing the sensitivity of peptide detection in proteome analysis (Qiao et al., 2011).
Anti-HIV Agents : Piperazine derivatives have been synthesized and evaluated for their inhibition of HIV-1 reverse transcriptase, highlighting their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors (Romero et al., 1994).
Neuroprotective Therapeutics : Piperazine derivatives have been explored for multi-target therapeutic neuroprotective approaches, particularly for Alzheimer's disease treatment. They have shown potential in inhibiting acetylcholinesterase activity and protecting against neurotoxicity (Lecanu et al., 2010).
CO2 Absorption Enhancement : Piperazine has been used to enhance CO2 absorption in various amine solutions, demonstrating its utility in carbon capture and environmental applications (Zhang et al., 2020).
Propriétés
IUPAC Name |
2,2-dimethyl-1-(2,2,2-trifluoroethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2/c1-7(2)5-12-3-4-13(7)6-8(9,10)11/h12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHOPHVZCRWGNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCN1CC(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine | |
CAS RN |
1267349-95-0 | |
| Record name | 2,2-dimethyl-1-(2,2,2-trifluoroethyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]methyl}benzenecarbonitrile](/img/structure/B1423251.png)





![4-[(2,2-Dimethylpropyl)carbamoyl]benzoic acid](/img/structure/B1423261.png)



![2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid](/img/structure/B1423266.png)
